JWH-201-d11
Description
Properties
CAS No. |
1794759-93-5 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
346.514 |
IUPAC Name |
2-(4-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C22H25NO2/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-17-10-12-18(25-2)13-11-17/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3/i1D3,3D2,4D2,7D2,14D2 |
InChI Key |
KQRKUKYSZPHOKC-RZEGOHQBSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)OC |
Synonyms |
2-(4-Methoxyphenyl)-1-[1-(pentyl-d11)-1H-indol-3-yl]ethanone; JWH 201-d11 |
Origin of Product |
United States |
Contextualizing Synthetic Cannabinoid Research: the Emergence of Jwh 201 Derivatives
Synthetic cannabinoids first appeared on the recreational drug market in the mid-2000s, with products like "Spice" and "K2" gaining notoriety. unodc.orgnih.gov These products contained a variety of synthetic cannabinoid receptor agonists, with the JWH series, including the parent compound of JWH-201, being among the most frequently identified. nih.govunodc.org The aminoalkylindoles, a chemical class to which many JWH compounds belong, are relatively easy to synthesize, contributing to their widespread availability. unodc.org
The constant clandestine modification of these compounds to circumvent drug laws has led to a proliferation of derivatives. nih.gov Researchers have identified numerous positional isomers and other variations of the original JWH structures in seized materials. researchgate.net This chemical diversity presents a significant challenge for forensic and toxicological laboratories, which must constantly adapt their analytical methods to detect and accurately identify these new psychoactive substances.
The Significance of Deuterated Analogs in Pharmacological and Toxicological Investigations
In the fields of pharmacology and toxicology, deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become indispensable tools. researchgate.netnih.gov This subtle change in mass does not typically alter the compound's fundamental chemical properties or its interaction with biological receptors. bioscientia.de However, it provides a distinct mass signature that is easily detectable by mass spectrometry (MS), a powerful analytical technique. nih.govgtfch.org
The primary application of deuterated compounds is as internal standards in quantitative analysis. nih.govgtfch.org When analyzing complex biological samples like blood or urine, a known amount of the deuterated analog of the target compound (the analyte) is added to the sample at the beginning of the analytical process. gtfch.org This internal standard experiences the same processing and potential for loss as the analyte. By comparing the MS signal of the analyte to that of the known quantity of the internal standard, analysts can achieve highly accurate and precise quantification of the target compound, even if some of the sample is lost during extraction or analysis. nih.govgtfch.org Deuterated internal standards are considered the "gold standard" for this purpose due to their chemical similarity to the analyte. nih.gov
Beyond their use as internal standards, deuterated compounds are also valuable in metabolic studies. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic processes that involve breaking this bond. nih.gov This "kinetic isotope effect" can be used to investigate the metabolic pathways of drugs and to develop new drug candidates with improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites. juniperpublishers.comnih.gov
Research Rationale for Jwh 201 D11: an Isotopic Perspective
Methodologies for the Preparation of JWH-201 Precursors
The synthesis of JWH-201, 2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, and its precursors typically involves well-established organic chemistry reactions. unodc.orgunodc.org The common strategy for creating the core aminoalkylindole structure is a Friedel-Crafts acylation. unodc.org This can be achieved by reacting an appropriately substituted indole (B1671886) with an acylating agent in the presence of a Lewis acid catalyst.
One general synthetic route involves the N-alkylation of indole, followed by acylation at the C3 position. unodc.org The initial step is the alkylation of the indole nitrogen with a pentyl group, commonly using 1-bromopentane (B41390) under basic conditions. Subsequently, the 1-pentylindole undergoes a Friedel-Crafts acylation with 4-methoxyphenylacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield JWH-201. unodc.org
Alternatively, the synthesis can proceed by first performing the Friedel-Crafts acylation on the indole ring, followed by N-alkylation. unodc.org The choice of the specific synthetic pathway can be influenced by the availability of starting materials and the desired yield. clemson.edu
Strategies for Deuterium Labeling at the d11 Position in JWH-201 and Related Analogs
The incorporation of deuterium at the d11 position of JWH-201 specifically targets the n-pentyl chain attached to the indole nitrogen. This is a common practice in the synthesis of internal standards for analytical and forensic applications, as the deuterated analog exhibits similar chemical properties to the parent compound but is distinguishable by its higher mass in mass spectrometry. oup.comunodc.orgnih.govmdpi.com
The most direct strategy for introducing the d11-pentyl group is to use a deuterated alkylating agent during the N-alkylation step of the indole ring. This involves reacting the indole precursor with 1-bromopentane-d11. The synthesis of this deuterated alkyl halide itself is a critical preliminary step.
While specific literature detailing the synthesis of this compound is not abundant, the general principles of deuterium labeling for similar synthetic cannabinoids, such as JWH-018, provide a clear precedent. ojp.gov For instance, the synthesis of JWH-018-d11 involves the use of 1-pentyl-d11-amine or a related deuterated pentyl synthon. nih.govmdpi.comoup.comscispace.com The synthesis of JWH-250-d5 and other deuterated analogs also follows this principle of using isotopically labeled precursors. oup.com
The key is to introduce the deuterium label at a position that is metabolically stable to prevent its loss during biological processes, ensuring its utility as an internal standard. The pentyl chain is a suitable location for such labeling.
Purification and Characterization Techniques for this compound Synthesis Products
Following the synthesis, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Common purification techniques for synthetic cannabinoids include various forms of chromatography. researchgate.netniph.go.jp
Purification Methods:
| Technique | Description |
| Column Chromatography | A standard method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). niph.go.jp |
| Preparative Thin-Layer Chromatography (TLC) | Used for separating smaller quantities of material. The desired compound band is scraped from the plate and the product is eluted with a suitable solvent. niph.go.jp |
| High-Performance Liquid Chromatography (HPLC) | Offers higher resolution and is effective for final purification to achieve high purity. Chiral HPLC can be employed to separate enantiomers if applicable. niph.go.jp |
| Supercritical Fluid Chromatography (SFC) | An alternative to GC and LC that can provide rapid and efficient separation of synthetic cannabinoids. jst.go.jpjst.go.jp |
Characterization Techniques:
Once purified, the identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric methods.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the connectivity of atoms and the position of the deuterium label. ¹H NMR and ¹³C NMR are standard. researchgate.net |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound, with the increased mass due to the 11 deuterium atoms being a key indicator. Electron Ionization (EI) MS provides characteristic fragmentation patterns. researchgate.netresearchgate.netwvu.edu |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful combination for separating the compound from any impurities and obtaining its mass spectrum for identification. researchgate.netacs.orggcms.cz |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Another hyphenated technique that is widely used for the analysis of synthetic cannabinoids, offering high sensitivity and specificity. oup.comresearchgate.net |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. researchgate.net |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and can be used for quantification. researchgate.net |
Isotopic Purity Assessment and Stereochemical Considerations in Deuterated JWH-201 Synthesis
Isotopic Purity Assessment:
A critical aspect of synthesizing a deuterated standard like this compound is to determine its isotopic purity. This ensures that the material is suitable for use as an internal standard in quantitative analysis.
The primary method for assessing isotopic purity is mass spectrometry . By analyzing the molecular ion cluster, the relative abundance of the fully deuterated species (d11) can be determined in comparison to partially deuterated (d1 to d10) and non-deuterated (d0) species. cerilliant.com For a high-quality standard, the isotopic distribution should show a very high percentage of the desired d11 isotopologue. cerilliant.com
Stereochemical Considerations:
JWH-201 does not possess a chiral center in its structure. Therefore, unlike some other synthetic cannabinoids, there are no stereoisomers (enantiomers or diastereomers) to consider in its synthesis and purification. This simplifies the synthetic and analytical process as chiral separation techniques are not required. jst.go.jpjst.go.jp
However, it is important to note that for other synthetic cannabinoids that do have chiral centers, such as cannabicyclohexanol (CCH), chiral chromatography is essential to separate the different stereoisomers, as they can exhibit different biological activities. jst.go.jpjst.go.jp
Cannabinoid Receptor Binding Affinities and Functional Activities of JWH-201: Implications for Deuterated Analogs
JWH-201 was synthesized as part of a series of phenylacetylindoles to explore the structure-activity relationships (SAR) of cannabimimetic indoles. mdpi.comresearchgate.net Research has shown that JWH-201 exhibits relatively low binding affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors compared to other compounds in the JWH series. pharmaffiliates.comcaymanchem.com Specifically, the binding affinity (Ki) of JWH-201 has been reported to be 1.1 μM for the CB1 receptor and 0.44 μM for the CB2 receptor. caymanchem.com Another source indicates Ki values of 1064 ± 21 nM for CB1 and 444 ± 14 nM for CB2, showing a slight selectivity (2.4x) for the CB2 receptor.
The position of the methoxy (B1213986) group on the phenylacetyl ring is a critical determinant of in vivo potency. nih.gov For instance, the addition of a methoxy group at the 4-position, as is the case with JWH-201, results in a significant decrease or complete elimination of cannabimimetic effects in mice, such as antinociception. nih.govunodc.org In vivo studies have shown that neither JWH-201 nor its 2-methoxy-phenylacetyl counterpart, JWH-202, produced the full spectrum of cannabinoid effects in mice. unodc.org
Deuterated analogs, such as this compound, are compounds in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This modification does not typically alter the fundamental binding affinity or functional activity of a compound at its receptor. pharmaffiliates.com Therefore, it is anticipated that this compound would exhibit a similar profile of low affinity for CB1 and CB2 receptors and a lack of significant cannabimimetic activity, mirroring its parent compound. The primary application for such deuterated analogs in pharmacology and forensic science is often as internal standards for the quantification of the parent compound in biological samples using mass spectrometry techniques. oup.comnih.govresearchgate.net
Table 1: Cannabinoid Receptor Binding Affinities of JWH-201
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
|---|---|---|---|
| JWH-201 | 1100 caymanchem.com | 440 caymanchem.com | CB2 (2.5x) |
| JWH-201 | 1064 ± 21 | 444 ± 14 | CB2 (2.4x) |
Investigation of Receptor Selectivity and Efficacy of JWH-201 Utilizing In Vitro Pharmacological Assays
The characterization of JWH-201's interaction with cannabinoid receptors has been primarily achieved through in vitro pharmacological assays. Competitive binding assays are a standard method used to determine the binding affinity of a ligand for a specific receptor. uri.edu In these assays, a radiolabeled cannabinoid ligand, such as [³H]CP55,940, is used to bind to cells or membranes expressing the cannabinoid receptors. The ability of JWH-201 to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated, providing a quantitative measure of its binding affinity. acs.orgnih.gov
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. uri.edu A common in vitro functional assay is the [³⁵S]GTPγS binding assay. mdpi.com This assay measures the level of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the CB1 receptor. An increase in [³⁵S]GTPγS binding indicates that the compound is an agonist. mdpi.comnih.gov While specific [³⁵S]GTPγS binding data for JWH-201 is not detailed in the provided search results, the general methodology is well-established for synthetic cannabinoids. mdpi.comnih.gov
The efficacy, or the maximal biological effect a drug can produce, and the potency, the concentration of a drug needed to produce a defined effect, are also determined using in vitro functional assays. uri.edu For example, the inhibition of forskolin-stimulated cAMP production is another assay used to assess the functional activity of CB1 receptor agonists. capes.gov.br Given JWH-201's low affinity and lack of in vivo effects, it is expected to show low efficacy and potency in these functional assays. The selectivity of JWH-201 for the CB2 receptor over the CB1 receptor, although slight, has been established through these comparative binding assays. caymanchem.com
Molecular Mechanisms of Action for JWH-201 and Analogous Deuterated Compounds at the Cellular Level
The molecular mechanism of action for synthetic cannabinoids like JWH-201 is primarily through their interaction with the CB1 and CB2 cannabinoid receptors, which are members of the G-protein coupled receptor (GPCR) family. mdpi.com Binding of an agonist to these receptors initiates a cascade of intracellular signaling events.
Upon activation, the CB1 receptor typically couples to inhibitory G-proteins (Gi/o). mdpi.comnih.gov This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govnih.gov The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream signaling pathways. nih.gov Furthermore, CB1 receptor activation can lead to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.comnih.gov These actions collectively dampen neuronal excitability and reduce neurotransmitter release. mdpi.com
Synthetic cannabinoids can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2). mdpi.comnih.govnih.gov The activation of these pathways can influence gene expression and cellular processes like proliferation and survival. nih.gov
The molecular mechanisms of action for a deuterated analog like this compound are expected to be identical to those of JWH-201 at the cellular level. Deuteration is a structural modification that does not typically alter the way a molecule interacts with its receptor or the subsequent intracellular signaling pathways it triggers. pharmaffiliates.com The primary influence of deuteration is on the compound's metabolism, which can affect its pharmacokinetic profile, but not its fundamental mechanism of action.
Metabolic Profiling and Pathways of Jwh 201 D11
In Vitro Metabolic Transformation Studies of JWH-201-d11 using Hepatic Microsomes and Cell Cultures
In vitro models, such as human liver microsomes (HLMs) and hepatocytes, are standard tools for investigating the metabolism of new psychoactive substances. nuvisan.com These systems contain the necessary cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes responsible for drug metabolism. nih.govdshs-koeln.de Studies on numerous JWH analogues, including JWH-018, JWH-073, JWH-122, and JWH-200, have successfully utilized HLMs and hepatocytes to identify metabolic pathways. researchgate.netnih.gov
For JWH compounds, these studies reveal that metabolism is extensive. dshs-koeln.de For instance, incubation of JWH-200 with HLMs resulted in the detection of 22 different metabolites. researchgate.net Similarly, JWH-018 undergoes significant metabolism in HLMs, with CYP2C9 identified as a major enzyme involved. nih.govnih.gov Although direct studies on this compound are not prominent in the literature, the established methodologies with HLMs and hepatocytes for other JWH compounds provide a reliable predictive model for its metabolic transformation. nuvisan.comnih.gov The process typically involves incubating the compound with these liver preparations and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the generated metabolites. nih.gov
Identification and Structural Elucidation of this compound Metabolites
The identification of metabolites is crucial for understanding the biotransformation of a compound. For synthetic cannabinoids, this is typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govunodc.org While specific data for this compound is limited, the metabolic patterns of closely related JWH compounds are well-documented.
The primary metabolites of JWH compounds result from hydroxylation at various positions on the molecule, followed by further oxidation or conjugation. nih.govdshs-koeln.de For example, studies on JWH-018 identified major metabolites formed by hydroxylation on the pentyl side chain (ω and ω-1 positions) and the naphthoyl and indole (B1671886) rings. wikipedia.orgnih.gov These hydroxylated metabolites can be further oxidized to form carboxylic acids or conjugated with glucuronic acid. wikipedia.orgnih.gov For JWH-210, hydroxylation of the ethyl and pentyl side chains, followed by glucuronidation, were the main metabolic routes. uni-saarland.de Given the structural similarities, JWH-201 (and by extension this compound) is expected to produce a similar profile of hydroxylated and carboxylated metabolites. The table below summarizes common metabolites identified for related JWH compounds.
| Parent Compound | Common Metabolite Types | Analytical Method |
| JWH-018 | Monohydroxylated (pentyl chain, indole, naphthalene), Carboxylated, Glucuronidated conjugates | GC-MS, LC-MS/MS |
| JWH-073 | N-dealkylated, Hydroxylated, Carboxylated, Glucuronidated conjugates | LC-MS/MS |
| JWH-200 | Morpholine ring cleavage, Hydroxylation, Carboxylation, Glucuronidated conjugates | LC-HRMS |
| JWH-210 | Hydroxylation (ethyl and pentyl chains), Glucuronidated conjugates | LC-HR-MS/MS |
This table illustrates the types of metabolites commonly identified for various JWH compounds, which are predictive for JWH-201 and this compound metabolism.
Elucidation of Specific Metabolic Pathways (e.g., Hydroxylation, Glucuronidation) for Deuterated JWH-201
The metabolism of synthetic cannabinoids like JWH-201 proceeds through two main phases.
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov For JWH compounds, the most common Phase I reactions are:
Hydroxylation: The addition of hydroxyl (-OH) groups is a primary metabolic step. This can occur on the alkyl side chain (pentyl group for JWH-201), the indole ring, or the naphthoyl ring. nih.govdshs-koeln.de For many JWH compounds, hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions of the alkyl chain is a major pathway. nih.gov
Dehydrogenation and Carboxylation: Following hydroxylation of the alkyl chain, further oxidation can lead to the formation of aldehydes and then carboxylic acids. researchgate.net
N-dealkylation: Cleavage of the alkyl chain from the indole nitrogen is another possible, though often minor, pathway. dshs-koeln.de
Phase II Metabolism: In this phase, the metabolites from Phase I are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. uni-saarland.de
Glucuronidation: This is the most significant Phase II reaction for synthetic cannabinoids. dshs-koeln.denih.gov UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of the Phase I metabolites. dshs-koeln.denih.gov Studies on JWH-018 and JWH-073 have shown that their hydroxylated metabolites are extensively conjugated with glucuronide before being excreted in urine. nih.govnih.gov
For the deuterated compound this compound, these pathways are expected to be the same. However, the deuterium (B1214612) atoms on the N-pentyl chain could potentially influence the rate of metabolism through the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down reactions where this bond is broken, such as hydroxylation on the deuterated chain. nih.govosti.gov This might lead to a decreased rate of formation for metabolites hydroxylated on the pentyl group and potentially shift metabolism towards other sites on the molecule. osti.gov
Application of this compound as a Probe for Cytochrome P450 Enzyme Activity and Induction
Deuterated compounds like this compound can serve as valuable tools in drug metabolism research. While primarily used as internal standards for quantification, they can also be used to investigate the mechanisms and contributions of specific CYP450 enzymes. nih.gov
By comparing the metabolism of a deuterated compound with its non-deuterated counterpart, researchers can study the kinetic isotope effect (KIE). nih.gov A significant KIE (a slower rate of metabolism for the deuterated version) at a specific site indicates that the cleavage of the C-H bond at that position is a rate-determining step in the enzymatic reaction. osti.gov This information helps to pinpoint the exact sites of metabolic attack by CYP enzymes.
Furthermore, by incubating JWH-201 with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), it is possible to identify which specific isoforms are responsible for its metabolism. nih.govmdpi.com For example, studies on JWH-018 identified CYP2C9 and CYP1A2 as major contributors to its oxidation. nih.gov Similar experiments with JWH-201 would elucidate its specific CYP profile. Drugs can also be classified as inducers or inhibitors of CYP enzymes. medicineslearningportal.org An inducer increases enzyme activity, leading to faster metabolism, while an inhibitor decreases it. medicineslearningportal.org JWH-201 could potentially be studied to see if it induces or inhibits key CYP enzymes, which is important for predicting drug-drug interactions.
| CYP Isoform | Role in JWH-018 Metabolism | Potential Role in JWH-201 Metabolism |
| CYP1A2 | Major enzyme in oxidation | Likely to be involved |
| CYP2C9 | Major enzyme in oxidation | Likely to be involved |
| CYP2C19 | Minimal contribution | Possible minor involvement |
| CYP2D6 | Minimal contribution | Possible minor involvement |
| CYP3A4 | Minimal contribution | Possible minor involvement |
This table shows the known involvement of major CYP450 enzymes in the metabolism of the related compound JWH-018 and the predicted involvement for JWH-201. nih.govnih.gov
Comparative Metabolic Studies between JWH-201 and this compound
A direct comparative metabolic study between JWH-201 and this compound would focus on the quantitative differences in their metabolite profiles resulting from the kinetic isotope effect. nih.gov The deuterium labeling in this compound is on the pentyl side chain, a primary site for hydroxylation in many JWH analogues. auburn.edu
A comparative study would likely reveal the following:
Decreased Rate of Side-Chain Metabolism: The metabolism of this compound via hydroxylation on the pentyl chain would be slower compared to JWH-201. nih.gov This would result in a lower abundance of pentyl-hydroxylated metabolites and their subsequent glucuronides.
Such studies are valuable for understanding fundamental enzyme mechanisms and for the field of "deuterated drugs," where selective deuteration is used to intentionally slow metabolism and improve a drug's pharmacokinetic profile. nih.govmdpi.com
Advanced Analytical Methodologies for Detection and Quantification of Jwh 201 D11
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for JWH-201-d11
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of synthetic cannabinoids due to its high sensitivity and selectivity. The development of LC-MS/MS methods for this compound, often as part of a larger panel of synthetic cannabinoids, involves a meticulous validation process to ensure the reliability of the results.
Method development typically begins with the optimization of chromatographic conditions to achieve adequate separation of this compound from other analytes and potential interferences in the sample matrix. This includes selecting the appropriate analytical column, mobile phase composition (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water with additives such as formic acid or ammonium (B1175870) formate), and gradient elution program.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. For this compound, specific precursor-to-product ion transitions are selected. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are generated through collision-induced dissociation. The selection of unique and intense transitions is crucial for minimizing background noise and enhancing sensitivity.
Validation of the LC-MS/MS method is performed according to established guidelines and includes the assessment of several key parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.
Stability: The stability of the analyte in the sample matrix under various storage and processing conditions.
The use of a deuterated internal standard like this compound is instrumental in compensating for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the quantification of the non-deuterated analog, JWH-201.
Table 1: Example LC-MS/MS Parameters for Synthetic Cannabinoid Analysis Including this compound
| Parameter | Condition |
| Chromatographic Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of multiple synthetic cannabinoids |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of synthetic cannabinoids. While it may require derivatization for some compounds to improve their volatility and thermal stability, many synthetic cannabinoids, including JWH-201, can be analyzed directly.
In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which are highly reproducible fragmentation patterns, serve as a "fingerprint" for the identification of the compounds.
For quantitative analysis, the GC-MS is often operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte and the internal standard. This increases the sensitivity and selectivity of the analysis by reducing the chemical noise from other co-eluting compounds.
The validation of a GC-MS method for this compound follows similar principles to that of LC-MS/MS, assessing parameters such as linearity, LOD, LOQ, accuracy, and precision. The use of this compound as an internal standard is crucial in GC-MS analysis to correct for any variability during the sample preparation and injection process.
High-Resolution Mass Spectrometry (HRMS) Techniques for Metabolite Identification of Deuterated JWH-201
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification of unknown compounds, such as metabolites of synthetic cannabinoids. When studying the metabolism of JWH-201, the administration of a deuterated version like this compound can be a powerful tool.
The presence of the deuterium (B1214612) atoms in this compound creates a unique isotopic pattern in the mass spectrum. When this compound is metabolized, the resulting metabolites will also retain this isotopic signature. This allows for the easy differentiation of drug-related material from endogenous compounds in complex biological samples like urine or blood.
By comparing the HRMS data of samples containing metabolites of both the deuterated and non-deuterated drug, researchers can confidently identify the metabolic products. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the metabolites, which, combined with fragmentation data, helps to elucidate their chemical structures. This approach has been instrumental in identifying various metabolic pathways of synthetic cannabinoids, including hydroxylation and glucuronidation.
Sample Preparation Strategies for this compound in Complex Biological and Non-Biological Matrices
The effective extraction of this compound from complex matrices is a critical step for reliable analysis. The choice of sample preparation technique depends on the nature of the matrix (e.g., blood, urine, oral fluid, hair, or herbal mixtures) and the analytical method being used.
Common sample preparation strategies include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for efficient extraction.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to isolate the analyte from the sample. It offers cleaner extracts compared to LLE and can be easily automated. Different types of SPE cartridges (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the physicochemical properties of the analyte.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been adapted for the extraction of synthetic cannabinoids from various matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using a mixture of salts and sorbents.
In all these methods, this compound is typically added to the sample at the beginning of the extraction process. This allows it to undergo the same extraction and cleanup steps as the target analyte (JWH-201), thereby compensating for any losses that may occur during sample preparation.
Quality Control and Assurance in Analytical Methods for this compound Detection
Quality control (QC) and quality assurance (QA) are essential components of any analytical laboratory to ensure the validity and reliability of the test results. In the context of this compound detection, this involves a comprehensive program that monitors the entire analytical process, from sample receipt to the final report.
Key elements of a QC/QA program include:
Method Validation: As previously discussed, all analytical methods must be thoroughly validated before being used for routine analysis.
Use of Controls: QC samples at low, medium, and high concentrations are analyzed with each batch of unknown samples to monitor the performance of the method. The results of the QC samples must fall within predefined acceptance criteria.
Internal Standards: The use of an appropriate internal standard, such as this compound, is a critical quality control measure in quantitative analysis.
Proficiency Testing: The laboratory should participate in external proficiency testing programs to assess the accuracy of its results against those of other laboratories.
Standard Operating Procedures (SOPs): All procedures, from sample handling to data analysis and reporting, should be documented in detailed SOPs.
Instrument Maintenance and Calibration: Regular maintenance and calibration of analytical instruments are necessary to ensure their proper functioning.
By implementing a robust QC/QA program, laboratories can have a high degree of confidence in the accuracy and reliability of their analytical results for this compound and other synthetic cannabinoids.
Role of this compound as an Internal Standard in Quantitative Forensic and Toxicological Analysis
The primary and most crucial role of this compound in analytical chemistry is its use as an internal standard in quantitative forensic and toxicological analysis. An internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards before any sample processing.
The ideal internal standard has physicochemical properties that are very similar to the analyte of interest. Deuterated analogs of the target analyte, such as this compound for the quantification of JWH-201, are considered the "gold standard" for internal standards in mass spectrometry-based methods.
The reasons for this are manifold:
Similar Chemical Behavior: this compound has nearly identical chemical properties to JWH-201. This means it will behave similarly during all stages of the analytical process, including extraction, derivatization (if applicable), and chromatography. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
Co-elution in Chromatography: In both liquid and gas chromatography, this compound will co-elute or elute very closely with JWH-201. This is important because it ensures that both compounds are subjected to the same matrix effects at the same time.
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in quantitative mass spectrometry. Since this compound co-elutes with JWH-201, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for.
Distinct Mass-to-Charge Ratio: Despite their similar chemical behavior, this compound has a different mass-to-charge ratio than JWH-201 due to the presence of the heavier deuterium atoms. This allows the mass spectrometer to distinguish between the two compounds and measure their signals independently.
In practice, a known concentration of this compound is added to each unknown sample, calibrator, and quality control sample. A calibration curve is then constructed by plotting the ratio of the peak area of JWH-201 to the peak area of this compound against the concentration of the JWH-201 calibrators. The concentration of JWH-201 in the unknown samples is then determined from this calibration curve using the measured peak area ratio.
Applications of Jwh 201 D11 in Mechanistic Toxicology and Forensic Science Research
JWH-201-d11 as a Stable Isotope Tracer in In Vivo Animal Model Research for Pharmacokinetic Studies
In the realm of mechanistic toxicology, understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion—of a substance is paramount. Stable isotope tracers, such as this compound, are invaluable in these in vivo animal model studies. nih.govcancer.gov By administering a known amount of the deuterated compound, researchers can accurately trace the metabolic fate of the parent compound, JWH-201.
The use of stable isotope-labeled compounds allows for the simultaneous administration of the labeled and unlabeled drug, enabling a direct comparison of their pharmacokinetic properties and reducing inter-animal variability. mdpi.com This technique, known as a stable isotope tracer study, provides high-quality data on parameters like clearance rates and volume of distribution. For instance, studies on other compounds have demonstrated the effectiveness of using deuterated analogs to investigate metabolism and distribution in animal models. nih.govfrontiersin.org This approach is particularly crucial for synthetic cannabinoids due to their rapid and extensive metabolism. mdpi.com
Research on similar synthetic cannabinoids, such as JWH-018 and JWH-073, in mice has highlighted the importance of understanding their in vivo effects and metabolism, which can differ based on the route of administration. nih.gov While specific pharmacokinetic data for this compound in animal models is not extensively published, the principles established in studies with other deuterated cannabinoids like JWH-018-d11 provide a strong basis for its application. oup.compurdue.edu The insights gained from such studies are critical for interpreting toxicological findings and understanding the potential for adverse effects.
Table 1: Application of this compound in Pharmacokinetic Studies
| Parameter | Utility of this compound | Significance |
|---|---|---|
| Absorption | Tracing the uptake of the compound into the systemic circulation. | Determines the rate and extent of drug entry into the body. |
| Distribution | Mapping the dissemination of the compound throughout various tissues and organs. | Provides insight into target organs and potential sites of toxicity. |
| Metabolism | Identifying and quantifying metabolites formed from the parent compound. | Elucidates the biotransformation pathways and the formation of potentially active or toxic metabolites. |
| Excretion | Determining the routes and rates of elimination from the body. | Informs on the compound's half-life and potential for accumulation. |
Methodological Advancements in Forensic Identification of Synthetic Cannabinoids using Deuterated Standards
The constant emergence of new synthetic cannabinoids presents a significant challenge for forensic laboratories. nih.gov Methodological advancements are crucial for the accurate and unambiguous identification of these substances in seized materials and biological samples. Deuterated standards, including this compound, are at the forefront of these advancements, particularly in mass spectrometry-based techniques. gtfch.org
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques in forensic toxicology. researchgate.net The use of a deuterated internal standard like this compound is considered best practice for quantitative analysis. gtfch.org It co-elutes with the non-deuterated analyte, experiencing similar ionization and matrix effects, which allows for accurate quantification by correcting for variations during sample preparation and analysis. chiron.no
The development of advanced analytical methods, such as high-resolution mass spectrometry (HRMS), further enhances the ability to detect and identify novel synthetic cannabinoids. nih.gov Even in non-targeted screening approaches, the presence of a deuterated standard can aid in the tentative identification of related analogs.
Table 2: Advanced Forensic Identification Methods Utilizing Deuterated Standards
| Technique | Role of Deuterated Standard (e.g., this compound) | Advancement |
|---|---|---|
| GC-MS | Co-eluting internal standard for retention time and mass spectral comparison. | Improved accuracy and precision in quantification. liu.edu |
| LC-MS/MS | Internal standard for correcting matrix effects and ionization suppression/enhancement. | Enhanced sensitivity and specificity for complex biological matrices. researchgate.net |
| HRMS | Provides an exact mass reference for confident identification and differentiation from isomers. | Facilitates the identification of previously unknown analogs and metabolites. nih.gov |
Research on Analytical Challenges Posed by Novel Synthetic Cannabinoid Analogs and the Utility of this compound
The proliferation of novel synthetic cannabinoid analogs creates a continuous analytical challenge for forensic scientists. nih.gov Manufacturers of these illicit substances frequently alter the chemical structure to circumvent drug laws, leading to a constantly evolving landscape of new psychoactive substances (NPS). acs.org This chemical diversity renders many targeted analytical methods obsolete shortly after their development. acs.org
This compound, as a representative of the phenylacetylindole class of synthetic cannabinoids, is a valuable tool in addressing these challenges. Its structural similarity to other analogs allows it to be used as a surrogate standard in methods aimed at detecting a broader range of related compounds. The physicochemical properties of deuterated standards are very similar to their non-deuterated counterparts, making them ideal for use in analytical methods. gtfch.org
Research has shown that the thermal decomposition of some synthetic cannabinoids during GC-MS analysis can lead to the formation of other analogs, further complicating identification. rsc.org The use of a stable, deuterated internal standard like this compound helps to mitigate some of these analytical uncertainties by providing a consistent reference point throughout the analytical process.
The Role of Deuterated Standards in Ensuring Analytical Accuracy and Robustness in Forensic Toxicology
In forensic toxicology, the accuracy and robustness of analytical methods are of utmost importance, as the results can have significant legal and clinical implications. cuny.edu Deuterated standards are fundamental to achieving the high level of confidence required in this field. nih.govresearchgate.net
The addition of a known quantity of a deuterated internal standard, such as this compound, at the beginning of the sample preparation process allows for the correction of analyte loss at every stage, from extraction to final analysis. nih.gov This is because the deuterated and non-deuterated compounds behave almost identically during these procedures. The use of deuterated standards is particularly advantageous in mass spectrometry because they are chemically almost identical to the analyte but can be distinguished by their mass-to-charge ratio. gtfch.org
This practice significantly improves the precision and accuracy of quantitative results. nih.gov The use of matrix-matched calibrators and deuterated internal standards is a key strategy to diminish interference and improve analyte identification and quantification. nih.gov Guidelines from forensic toxicology organizations often recommend the use of deuterated analogs as internal standards whenever possible to ensure the quality and reliability of the analytical data. gtfch.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| JWH-201 |
| JWH-018 |
| JWH-018-d11 |
| JWH-073 |
| THC |
| AB-Pinaca |
| ABFubinaca |
| XLR-11 |
| UR-144 |
| JWH-250 |
| AM-2201 |
| JWH-022 |
| MDMB-CHMINACA |
| 5F-ADB-PINACA |
| APICA |
| MDMB-CHMICA |
| JWH-122 |
| JWH-210 |
| 5F-MDMB-PICA |
| FUB-144 |
| 5F-MMB-PICA |
| MMB-4en-PICA |
| MMB-FUBICA |
| 5F-EDMB-PINACA |
| APP-BINACA |
| MDMB-4en-PINACA |
| FUB-AKB48 |
| CP-47,497-C8 |
| JWH-200 |
| CP-47,497 |
| Cannabicyclohexanol |
| JWH-015 |
| HU-210 |
| HU-211 |
| WIN 55,212-2 |
| WIN 55,212-3 |
| 5F-PB-22 |
| PB-22 |
| JWH-081 |
| JWH-203 |
| JWH-007 |
| JWH-098 |
| JWH-019 |
| RCS-8 |
| JWH-398 |
| JWH-147 |
| JWH-020 |
| AB-001 |
| Rimonabant |
| 4BMC |
| Pentedrone |
| 3,4-DNNC |
| Ethcathinone |
| Etizolam |
| Fentanyl |
| Pregabalin |
Emerging Research Perspectives and Future Directions for Jwh 201 D11
Gaps in Current Knowledge Regarding JWH-201-d11 and its Metabolic Fates
The landscape of novel psychoactive substances (NPS) is characterized by a rapid life cycle; by the time comprehensive pharmacological and toxicological data are gathered for one compound, it may have already been supplanted on the market. nih.gov This dynamic creates significant gaps in the scientific literature, particularly for isotopically labeled standards such as this compound. While the metabolic pathways of parent synthetic cannabinoids are often investigated through in vitro and in vivo models, the specific metabolic fate of their deuterated analogs is frequently presumed rather than exhaustively studied. researchgate.net
A primary knowledge gap is the lack of specific in vivo studies on this compound. While it is designed as an internal standard for analytical purposes, its own metabolic journey within a biological system is not well-documented. Research on parent compounds like JWH-018 and JWH-073 has identified alkyl hydroxy and carboxy metabolites as key biomarkers. nih.gov However, it is not fully understood if the heavy isotope labeling in this compound could alter its metabolic rate or pathway preference due to the kinetic isotope effect (KIE). scispace.com The KIE posits that the heavier mass of deuterium (B1214612) can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing down metabolic processes that involve the cleavage of this bond. scispace.commusechem.com This could theoretically lead to metabolic switching, where alternative clearance routes are favored, a phenomenon that complicates the prediction of in vivo properties from in vitro data. scispace.com
Furthermore, the vast majority of research focuses on identifying metabolites of the non-labeled parent drug for clinical and forensic toxicology. The metabolites of the deuterated standard itself are seldom a primary research objective. Human hepatocytes are considered the gold standard for in vitro metabolism studies as they generate metabolites in a prevalence similar to that observed in vivo, but such detailed investigations are expensive and complex, and unlikely to be prioritized for a reference standard. researchgate.net Consequently, a comprehensive understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) remains an area requiring further investigation. nih.gov
Potential for this compound in the Development of New Analytical Screening Protocols
The primary and most significant application of this compound is its role as an internal standard in the development and validation of robust analytical screening protocols. clearsynth.com In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. clearsynth.com Deuterated internal standards are considered the gold standard for this purpose. lcms.cz
This compound is chemically identical to JWH-201, ensuring it co-elutes during chromatography and experiences similar ionization and fragmentation behavior in the mass spectrometer. However, its increased mass due to the eleven deuterium atoms allows it to be clearly distinguished from the non-labeled target analyte. This distinction is crucial for accurate quantification. clearsynth.com By adding a known quantity of this compound to a biological sample (e.g., urine or blood) prior to extraction and analysis, it serves as a reference point. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the standard equally. lcms.cz By measuring the ratio of the analyte's response to the internal standard's response, a precise concentration can be determined, effectively compensating for matrix effects and procedural inconsistencies. clearsynth.comlcms.cz
The use of deuterated standards like this compound enhances the sensitivity and selectivity of detection methods. This allows for lower limits of quantification (LLOQ), which is critical for detecting low concentrations of synthetic cannabinoids or their metabolites in complex biological matrices. nih.gov The development of comprehensive screening methods targeting multiple synthetic cannabinoids and their metabolites is an ongoing effort in forensic and clinical toxicology, and the availability of specific internal standards like this compound is essential for the accuracy and reliability of these multi-analyte panels. nih.govlcms.cz
Table 1: Analytical Properties and Applications of this compound
| Property | Description | Relevance in Analytical Screening |
|---|---|---|
| Isotopic Labeling | Contains 11 deuterium (²H) atoms in place of protium (¹H). | Creates a mass shift, allowing it to be distinguished from the unlabeled analyte by mass spectrometry. musechem.com |
| Chemical Analogy | Structurally and chemically analogous to JWH-201. | Ensures similar behavior during sample extraction, chromatography, and ionization. |
| Function | Internal Standard. | Used to calibrate and correct for variability in analytical procedures, improving accuracy and precision. clearsynth.com |
| Primary Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Enables highly selective and sensitive quantification of the target analyte in complex matrices like blood and urine. lcms.cz |
| Benefit | Compensation for Matrix Effects. | Mitigates the ion suppression or enhancement caused by other compounds in the sample, leading to more reliable results. clearsynth.com |
Innovative Applications of Isotopic Labeling Beyond Current Paradigms for Synthetic Cannabinoids
While the primary role of this compound is as an internal standard, the principles of isotopic labeling offer innovative applications beyond simple quantification. These advanced methodologies could provide deeper insights into the pharmacology and toxicology of synthetic cannabinoids.
One major area is the study of metabolic pathways. By administering a 1:1 mixture of the labeled (this compound) and unlabeled (JWH-201) compound in vitro, researchers can easily identify drug-related metabolites in a complex biological matrix. scispace.com Any resulting metabolite will appear in the mass spectrometer as a distinct doublet with a mass difference corresponding to the number of deuterium atoms retained, simplifying their identification against the background noise. scispace.com This technique can be invaluable for elucidating the biotransformation of new synthetic cannabinoids.
Furthermore, isotopic labeling is essential for understanding drug-receptor interactions and protein conformations. acs.org While less common for synthetic cannabinoids, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) use the exchange of labile hydrogens for deuterium in the presence of D₂O to probe protein structure and dynamics. This could theoretically be applied to study how synthetic cannabinoids bind to and induce conformational changes in CB1 and CB2 receptors. acs.org
Interdisciplinary Approaches to Research on Deuterated Synthetic Cannabinoids
The challenges posed by novel psychoactive substances, including deuterated synthetic cannabinoids, necessitate a move beyond siloed research efforts toward integrated, interdisciplinary approaches. novelpsychoactivesubstances.org A comprehensive understanding of a compound like this compound requires expertise from multiple scientific fields.
Analytical Chemistry: Chemists are at the forefront, responsible for the synthesis of deuterated standards. They also develop and validate the highly sensitive detection methods (e.g., LC-MS/MS) that forensic toxicologists and clinical laboratories rely on. lcms.cz
Pharmacology and Toxicology: These disciplines investigate the absorption, distribution, metabolism, and excretion (ADME) of the compounds. nih.gov Pharmacologists can use deuterated analogs to study metabolic pathways and the kinetic isotope effect, while toxicologists assess the potential for altered biological activity or toxicity. scispace.com
Computational Chemistry: Molecular modeling can predict metabolic sites on a synthetic cannabinoid molecule, guiding the strategic placement of isotopic labels. Computational approaches can also simulate receptor binding, helping to explain why certain structural modifications impact a compound's potency and effects.
Public Health and Epidemiology: Data from advanced screening methods, made reliable by standards like this compound, are crucial for public health organizations to monitor trends in NPS use. novelpsychoactivesubstances.org This information allows for the rapid identification of new, potentially dangerous compounds entering the market and informs public health responses. youtube.com
Regulatory Science and Law Enforcement: Forensic laboratories use these standards to provide accurate evidence for law enforcement and the justice system. The reliable identification of controlled substances is fundamental to the enforcement of drug policies. International bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) rely on this scientific data to inform international drug scheduling and policy recommendations. novelpsychoactivesubstances.org
Collaborations between these fields, fostered by organizations like the International Society for the Study of Emerging Drugs (ISSED), are essential. novelpsychoactivesubstances.org An interdisciplinary framework allows for a more holistic understanding, from the molecule's synthesis and detection to its societal impact, ensuring a more effective and informed response to the ever-evolving challenge of synthetic cannabinoids. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| JWH-018 | - |
| JWH-073 | - |
Q & A
Q. How is JWH-201-d11 synthesized and characterized in experimental settings?
Methodological Answer: Synthesis typically involves multi-step organic reactions (e.g., condensation, alkylation) under inert conditions. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility demands strict adherence to documented protocols, including solvent selection, temperature control, and stoichiometric ratios .
Q. What are the primary pharmacological targets of this compound, and how are these identified?
Methodological Answer: Target identification involves in vitro binding assays (e.g., radioligand displacement studies) and computational docking simulations to assess affinity for cannabinoid receptors (CB1/CB2). Functional activity is validated via cell-based assays (e.g., cAMP inhibition, β-arrestin recruitment). Cross-reactivity with off-target receptors should be tested using panels like Eurofins’ SafetyScreen44 to ensure specificity .
Q. How should researchers design dose-response studies for this compound in preclinical models?
Methodological Answer: Use logarithmic dose ranges (e.g., 0.1–10 mg/kg) in animal models, with controls for vehicle effects. Data collection should include behavioral readouts (e.g., locomotor activity, analgesia) and biochemical markers (e.g., plasma cytokine levels). Statistical power analysis must determine sample sizes to minimize Type I/II errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?
Methodological Answer: Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., species differences, administration routes). Replicate conflicting experiments under standardized conditions, ensuring batch-to-batch compound consistency via QC/QA protocols (e.g., NMR purity >98%). Contradictions may arise from assay sensitivity thresholds or receptor heteromerization effects, requiring advanced techniques like BRET (Bioluminescence Resonance Energy Transfer) .
Q. What strategies are effective for elucidating this compound’s metabolic pathways and potential toxic metabolites?
Methodological Answer: Use hepatic microsome incubation followed by LC-MS/MS to identify phase I/II metabolites. Isotopic labeling (e.g., deuterium substitution at labile positions) can track metabolic stability in vivo. Toxicity screening should include reactive intermediate trapping (e.g., glutathione adducts) and genotoxicity assays (Ames test) .
Q. How should researchers address ethical and reproducibility challenges in this compound studies involving human-derived tissues?
Methodological Answer: Obtain ethics committee approval for tissue sourcing (e.g., post-mortem brain samples). Ensure blinding in experimental workflows to reduce bias. Data transparency mandates sharing raw datasets (e.g., via Figshare or Zenodo) with detailed metadata, including storage conditions and handling protocols .
Q. What methodologies optimize comparative studies between this compound and structurally analogous synthetic cannabinoids?
Methodological Answer: Employ molecular dynamics simulations to compare binding kinetics and free energy landscapes. In vivo studies should use crossover designs to minimize inter-subject variability. Quantitative structure-activity relationship (QSAR) models can predict functional differences, validated via patch-clamp electrophysiology for ion channel effects .
Data Management and Reporting Standards
Q. How should large-scale datasets from this compound studies be organized for peer review?
Q. What criteria validate the authenticity of novel this compound derivatives in structure-activity relationship (SAR) studies?
Methodological Answer: Confirm synthetic intermediates via X-ray crystallography or 2D-NMR (HSQC, HMBC). Purity thresholds (>95% by HPLC) and elemental analysis (C, H, N within ±0.4% of theoretical values) are mandatory. For novel derivatives, provide comprehensive spectral data in supplementary files .
Q. How can researchers mitigate bias when interpreting conflicting behavioral data in this compound rodent studies?
Methodological Answer: Implement double-blind testing and automated behavioral tracking systems (e.g., EthoVision). Use mixed-effects statistical models to account for litter or cage effects. Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
Gaps and Future Directions
Q. What experimental frameworks address the lack of longitudinal toxicity data for this compound?
Methodological Answer: Design chronic dosing studies in rodents with endpoints including histopathology (e.g., liver fibrosis scoring) and neuroimaging (MRI for neuroinflammation). Integrate multi-omics approaches (transcriptomics, proteomics) to identify early biomarkers of organ damage .
Q. How can computational models improve the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models using in silico parameters (logP, pKa) and in vitro ADME data. Validate against in vivo plasma concentration-time curves. Machine learning algorithms (e.g., random forests) can predict tissue-specific distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
